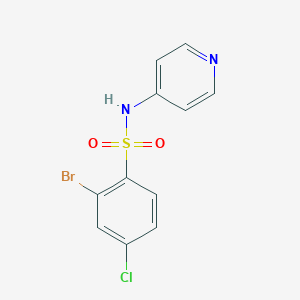
2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of bromine, chlorine, and pyridine groups attached to a benzenesulfonamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chloropyridine and benzenesulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the sulfonamide group is introduced to the pyridine ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, blocking the activity of the target protein and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-chloropyridine: A related compound with similar structural features but lacking the sulfonamide group.
4-Chloro-N-pyridin-4-ylbenzenesulfonamide: A compound with a similar sulfonamide group but different halogen substitution.
2-Bromo-4-methoxypyridine: A compound with a different substituent on the pyridine ring.
Uniqueness
2-Bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide is unique due to the combination of bromine, chlorine, and sulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2S/c12-10-7-8(13)1-2-11(10)18(16,17)15-9-3-5-14-6-4-9/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNJSJKMADQFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)S(=O)(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B6625854.png)
![(3-Chloro-2-methylphenyl)-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B6625860.png)
![1-[(4-cyclopropylphenyl)methyl]-3-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]urea](/img/structure/B6625872.png)
![4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile](/img/structure/B6625883.png)
![4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol](/img/structure/B6625899.png)

![N-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypropyl]pyrrolidine-1-carboxamide](/img/structure/B6625911.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-methoxybenzonitrile](/img/structure/B6625918.png)
![2-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-5-chlorobenzonitrile](/img/structure/B6625920.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile](/img/structure/B6625922.png)
![(4aR,7aS)-1-[[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625926.png)
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate](/img/structure/B6625929.png)
![Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate](/img/structure/B6625931.png)
![(4aR,7aS)-1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625933.png)
